molecular formula C15H16ClNO3S B2573678 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 2034365-58-5

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2573678
CAS RN: 2034365-58-5
M. Wt: 325.81
InChI Key: QMVNDGHLMVQTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Synthesis and Characterization : The compound's structure allows for various synthesis techniques, including reactions with mercapto acetic acid and zinc chloride to form new analogues. These synthesis processes are crucial for creating compounds with potential biological activities and for the study of their chemical properties (Spoorthy et al., 2021).

Deoxygenation Methods : Research has also explored the deoxygenation of hydroxyl groups via phosphites, presenting a method that might be relevant for modifying the hydroxyethoxy component of the compound for further applications (Zhang & Koreeda, 2004).

Biological Activities

Antimicrobial Activity : The compound's derivatives have been studied for their antimicrobial properties, providing valuable insights into their potential use as antimicrobial agents. This includes the synthesis and evaluation of various derivatives with benzothiophene and quinazolinone structures for antibacterial and antifungal activities (Naganagowda & Petsom, 2011).

properties

IUPAC Name

2-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c16-13-4-2-1-3-12(13)15(19)17-9-14(20-7-6-18)11-5-8-21-10-11/h1-5,8,10,14,18H,6-7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVNDGHLMVQTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)OCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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